Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 862283-69-0
VCID: VC8401922
InChI: InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1
SMILES: COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Molecular Formula: C19H20ClNO2
Molecular Weight: 329.8 g/mol

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

CAS No.: 862283-69-0

Cat. No.: VC8401922

Molecular Formula: C19H20ClNO2

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate - 862283-69-0

Specification

CAS No. 862283-69-0
Molecular Formula C19H20ClNO2
Molecular Weight 329.8 g/mol
IUPAC Name methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1
Standard InChI Key JLPPICQAWSOLCD-MSOLQXFVSA-N
Isomeric SMILES COC(=O)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
SMILES COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Canonical SMILES COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate, reflecting its stereochemistry and functional groups. Alternative designations include:

  • Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

  • 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, methyl ester, (3S,4R)-

  • SCHEMBL2782125, AKOS015924490 .

A notable discrepancy exists in CAS registries: Parchem cites 131796-63-9 , while Chemsrc, ChemicalBook, and VulcanChem uniformly reference 862283-69-0 . The latter is likely the correct identifier, as it aligns with patents and supplier databases.

Molecular Structure and Stereochemistry

The molecule features a pyrrolidine ring (a five-membered amine) substituted at positions 1, 3, and 4 (Figure 1):

  • Position 1: Benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2-).

  • Position 3: Methyl ester (COOCH3\text{COOCH}_3).

  • Position 4: 4-Chlorophenyl group (C6H4Cl\text{C}_6\text{H}_4\text{Cl}-).

The trans configuration denotes opposing spatial orientations of the benzyl and 4-chlorophenyl groups, critical for its stereoselective interactions. The InChIKey (JLPPICQAWSOLCD-MSOLQXFVSA-N) and isomeric SMILES (COC(=O)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3) encode this stereochemistry.

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
CAS Number862283-69-0
Molecular FormulaC19H20ClNO2\text{C}_{19}\text{H}_{20}\text{ClNO}_2
Molecular Weight329.82 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available

The absence of melting/boiling point data suggests limited experimental characterization, possibly due to its niche research applications.

Synthesis and Production

Synthetic Routes

  • Pyrrolidine Core Formation: Cyclization of γ-amino acids or [3+2] cycloadditions.

  • Substituent Introduction: Sequential alkylation/arylation at positions 1 and 4.

  • Esterification: Methanol-mediated carboxylate esterification at position 3.

SupplierLocationAdvantage
Guangzhou Yuheng PharmaceuticalChina58
Amadis Chemical CompanyChina58
Acesys PharmatechChina55
Nanjing Becas PharmatechChina58

Pricing and batch sizes remain undisclosed, necessitating direct inquiry.

Applications in Pharmaceutical Research

Patent Landscape

Mentions in patents by F. Hoffmann-La Roche AG and Pfizer Inc. imply roles in:

  • Kinase Inhibitors: Pyrrolidine derivatives are common in targeting ATP-binding sites.

  • Central Nervous System (CNS) Agents: Structural analogs modulate neurotransmitter receptors.

Biological Activity

While explicit bioactivity data are absent, the 4-chlorophenyl group suggests:

  • Lipophilicity Enhancement: Improved blood-brain barrier penetration.

  • Target Engagement: Halogen bonding with protein residues.

HazardPrecautionary Measure
Skin/Eye IrritationUse nitrile gloves; safety goggles
Respiratory IrritationEmploy fume hoods
Environmental ToxicityAvoid aqueous release

Regulatory Status

Classified as a Specialty Material, it is restricted to research settings under qualified supervision .

Future Research Directions

  • Stereochemical Optimization: Enantiomeric purity impacts pharmacological profiles.

  • Mechanistic Studies: Target identification via proteomics or crystallography.

  • Toxicological Profiling: Acute/chronic toxicity assessments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator